2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate
Description
The compound 2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate features a biphenyl core substituted with fluorine atoms at the 2' and 4' positions, a benzoate ester at the 4-position, and a carbamoyl group linked to a 4-nitro-3-(trifluoromethyl)phenyl moiety.
Properties
CAS No. |
1058742-38-3 |
|---|---|
Molecular Formula |
C27H15F5N2O5 |
Molecular Weight |
542.4 g/mol |
IUPAC Name |
[4-(2,4-difluorophenyl)-2-[[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl]phenyl] benzoate |
InChI |
InChI=1S/C27H15F5N2O5/c28-17-7-9-19(22(29)13-17)16-6-11-24(39-26(36)15-4-2-1-3-5-15)20(12-16)25(35)33-18-8-10-23(34(37)38)21(14-18)27(30,31)32/h1-14H,(H,33,35) |
InChI Key |
RTBZCURXVGMYKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C3=C(C=C(C=C3)F)F)C(=O)NC4=CC(=C(C=C4)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1’-biphenyl]-4-yl benzoate typically involves multiple steps, including:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Incorporation of fluorine atoms into the aromatic system.
Carbamoylation: Addition of the carbamoyl group.
Coupling Reactions: Formation of the biphenyl structure through Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Coupling Reactions: The biphenyl structure can be formed through Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Coupling: Boronic acids and palladium catalysts are typically used in Suzuki–Miyaura coupling.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution of Fluorine: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’,4’-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1’-biphenyl]-4-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials with specific properties such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2’,4’-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1’-biphenyl]-4-yl benzoate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting enzyme activity or altering protein function. The nitro group can also participate in redox reactions, further influencing its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Table 1: Key Substituents and Functional Groups
| Compound Name | Substituents | Key Functional Groups |
|---|---|---|
| Target Compound | 2',4'-difluoro; 4-nitro-3-(trifluoromethyl)phenylcarbamoyl; 4-yl benzoate | Benzoate ester, carbamoyl, nitro, CF₃ |
| Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylate [16] | 4'-chloro, 3'-fluoro; methyl ester | Methyl ester, chloro, fluoro |
| 4-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid [14] | 4-chloro; 3'-CF₃; carboxylic acid | Carboxylic acid, CF₃, chloro |
| 4'-Methyl[1,1'-biphenyl]-4-yl 4-[(3-methylphenoxy)methyl]benzoate [18] | 4'-methyl; phenoxymethyl benzoate | Benzoate ester, methyl, ether linkage |
- Electron-Withdrawing Groups: The target compound’s nitro (-NO₂) and trifluoromethyl (-CF₃) groups enhance electrophilicity and metabolic stability compared to methyl or chloro substituents in analogs [14][16].
- Ester vs. Carboxylic Acid : The benzoate ester in the target compound likely improves membrane permeability relative to carboxylic acid derivatives (e.g., ), which may ionize at physiological pH [16].
Spectroscopic and Physical Properties
Table 3: Spectral Data Comparison
| Compound Feature | IR Absorption (cm⁻¹) | ¹H-NMR Shifts (δ, ppm) | Reference |
|---|---|---|---|
| Benzoate ester (Target) | C=O stretch: ~1680–1720 | Aromatic protons: 7.2–8.5 | [1][3] |
| Carbamoyl group | N-H stretch: ~3150–3414; C=O: ~1663–1682 | NH resonance: ~9–10 | [1] |
| Trifluoromethyl group | C-F stretch: ~1100–1200 | CF₃ as singlet: ~1.5–2.5 (¹⁹F-NMR) | [14] |
- The absence of C=O in 1,2,4-triazoles () contrasts with the strong ester carbonyl signal in the target compound, confirming successful esterification [1].
- Fluorine atoms in the target compound induce deshielding in adjacent protons, observed as downfield shifts in ¹H-NMR (e.g., 7.8–8.5 ppm for ortho-fluorine) [3][16].
Biological Activity
2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C28H17F5N2O5
- Molecular Weight: 525.43 g/mol
- CAS Number: Not specified in the search results.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate. The compound exhibits significant inhibitory effects on various cancer cell lines. For instance, compounds with similar structures demonstrated moderate to significant activity against K-562 (chronic myelogenous leukemia), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma) cell lines at concentrations around 100 µM .
Table 1: Inhibitory Effects on Cancer Cell Lines
Kinase Inhibition
The compound's structural features suggest strong interactions with various protein kinases. Docking studies indicate high potency against the Epidermal Growth Factor Receptor (EGFR), with reported inhibition rates of 91% and 92% at 10 nM for closely related compounds . Additionally, it showed significant inhibitory activity against other kinases such as HER-4 and VEGFR2, indicating a broad spectrum of action.
Table 2: Kinase Inhibition Activity
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of trifluoromethyl and nitro groups significantly enhances the biological activity of the compound. The positioning of these substituents on the phenyl rings appears crucial for optimal binding and activity against target proteins. Specifically, compounds with strong electronegative groups like CF₃ or NO₂ exhibited a positive correlation with anti-tumor cell proliferation activity, emphasizing their role in enhancing binding affinity to EGFR .
Case Studies
A study involving a series of synthesized compounds related to this class demonstrated their potential as therapeutic agents in treating resistant forms of cancer. For example, a compound structurally similar to 2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate was tested in vivo and showed promising results in reducing tumor size in xenograft models of breast cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
